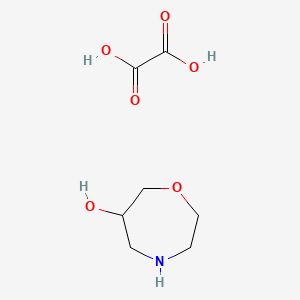![molecular formula C16H21FN2O2 B15361845 tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a complex organic molecule with a fascinating structure and diverse applications. Its configuration includes a mixture of functional groups, making it an interesting subject of study in organic chemistry and beyond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate involves multiple steps. The starting material usually includes an indene derivative, which undergoes fluorination, amination, and carboxylation reactions. The tert-butyl ester formation generally occurs under mild conditions with reagents like tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production may leverage a catalytic process, ensuring efficiency and high yield. Often, a palladium-catalyzed amination reaction is employed due to its specificity and efficiency, followed by esterification under controlled temperature and pH conditions to secure the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form various oxides.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: Fluoro group substitution reactions are common, often with nucleophiles.
Common Reagents and Conditions
Typical reagents include palladium catalysts for amination, lithium aluminum hydride for reductions, and fluorinating agents like N-fluorobenzenesulfonimide.
Major Products Formed
Products vary based on reaction type. For instance, substitution reactions can yield compounds where the fluoro group is replaced by other halides or functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is pivotal in studying reaction mechanisms and catalysis, offering insights into the reactivity of similar compounds.
Biology
In biology, it may be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Medicinal research leverages this compound in drug design and development, particularly in creating analogs for therapeutic use.
Industry
Industrially, it finds applications in creating advanced materials and specialty chemicals, contributing to innovative solutions in various sectors.
Mecanismo De Acción
Tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate interacts with molecular targets through its functional groups. The amino group may form hydrogen bonds, while the fluoro group participates in dipole interactions. These interactions facilitate binding to specific enzymes or receptors, altering biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Tert-butyl (3aS,8bR)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate (without the fluoro group).
Tert-butyl (3aS,8bR)-4-amino-5-chloro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate (fluoro group replaced with chloro group).
Uniqueness
The presence of the fluoro group distinguishes tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate from its analogs. This small change significantly impacts its chemical behavior, reactivity, and applications.
The structure and versatility of this compound make it a valuable asset in various fields of research and industry, showcasing the power of molecular design in advancing scientific knowledge and practical applications.
Propiedades
Fórmula molecular |
C16H21FN2O2 |
|---|---|
Peso molecular |
292.35 g/mol |
Nombre IUPAC |
tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-9-5-4-6-12(17)13(9)14(18)11(10)8-19/h4-6,10-11,14H,7-8,18H2,1-3H3/t10-,11+,14?/m0/s1 |
Clave InChI |
QWMDYOJFSGFBHO-VJDHTCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C3=C(C2N)C(=CC=C3)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)

![4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride](/img/structure/B15361787.png)

![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)



![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)

![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)

![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

